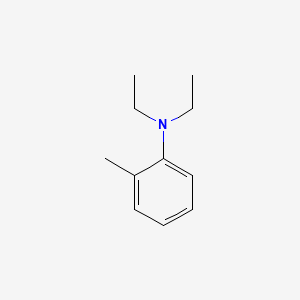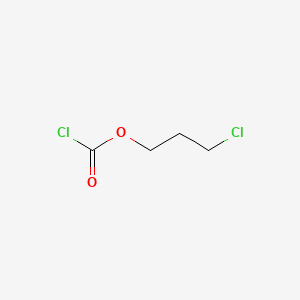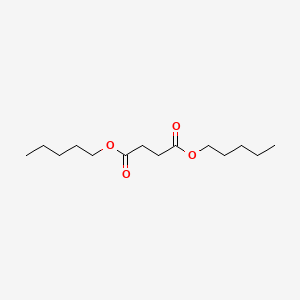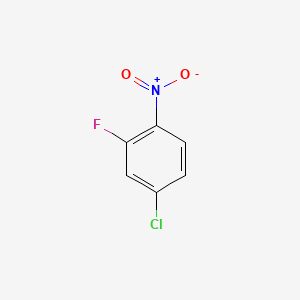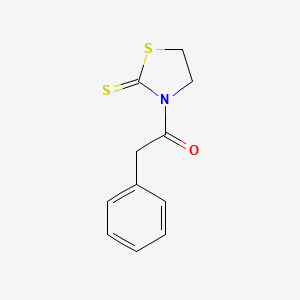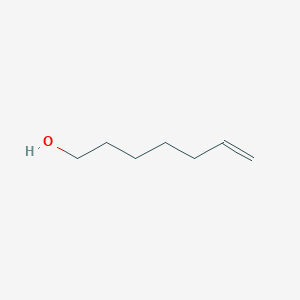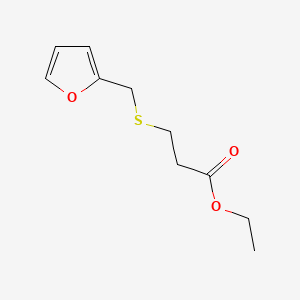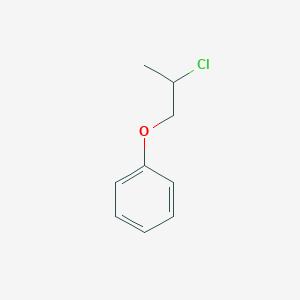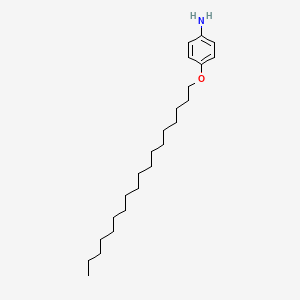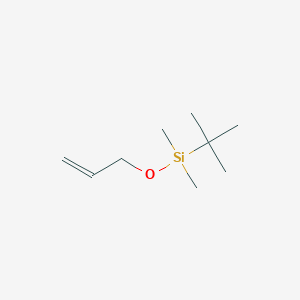![molecular formula C42H42EuF21O6 B1582792 Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate CAS No. 34788-82-4](/img/no-structure.png)
Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate, also known as Eu(hfc)3, is a compound involving the lanthanide metal europium . It’s used as an optically active NMR shift reagent .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. One method involves the use of 2,2,3,3,4,4,4-Heptafluoro-1-butanol, which can be used to synthesize poly (2-hydroxyethyl vinyl ether)-block-poly (2- (2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether), a fluorinated amphiphilic block copolymer .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of europium and the heptafluoro-1-butanol group . The structure can be viewed using specific software .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve several steps. For example, europium compounds can react with air to form a dark oxide coating . They also dissolve readily in dilute sulfuric acid to form pale pink solutions .Physical And Chemical Properties Analysis
This compound has unique physical and chemical properties. For example, it has a melting point of 156-158 °C . More detailed properties can be found in specific databases .Applications De Recherche Scientifique
1. Nuclear Magnetic Resonance (NMR) Shift Reagent The compound is used as an optically active NMR shift reagent. .
Optical Sensors
Europium compounds are utilized in optical sensors to detect pesticides, biological molecules (proteins, peptides, nucleic acids, hormones, drugs), which are essential for environmental monitoring and biomedical applications .
Electronics Manufacturing
These compounds play a role in manufacturing portable computers, communication equipment, and consumer electronic products due to their unique optical properties .
Optoelectronics Devices
Europium-doped materials are used in optoelectronics devices like visible lasers that can be grown on silicon substrates, which are significant for telecommunications and data processing .
Photocatalysts
They are involved in the preparation of photocatalysts for degrading vehicle exhaust gases and water pollutants, contributing to environmental protection efforts .
Photonic Materials
The manufacturing of photonic materials, which are used in a variety of applications including displays and lighting, is another area where Europium compounds are valuable .
Magneto-Optic Memories and Modulators
These compounds are also used in magneto-optic memories and modulators for biological detection of proteins, DNA, leading to practical use in diagnostics .
Quantum Computing
Research is being conducted on Europium-doped compounds for potential applications in quantum computing, where their magnetic and optical properties could be harnessed to create qubits for quantum information processing .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate involves the reaction of europium chloride with 2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-ol in the presence of a base to form the desired compound.", "Starting Materials": [ "Europium chloride", "2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-ol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add europium chloride to a reaction vessel", "Add 2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-ol to the reaction vessel", "Add a base (e.g. sodium hydroxide) to the reaction vessel", "Heat the reaction mixture to a temperature of 80-100°C for several hours", "Cool the reaction mixture to room temperature", "Filter the resulting precipitate", "Wash the precipitate with a suitable solvent (e.g. ethanol)", "Dry the resulting compound under vacuum" ] } | |
Numéro CAS |
34788-82-4 |
Nom du produit |
Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate |
Formule moléculaire |
C42H42EuF21O6 |
Poids moléculaire |
1193.7 g/mol |
Nom IUPAC |
europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate |
InChI |
InChI=1S/3C14H15F7O2.Eu/c3*1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21;/h3*6,23H,4-5H2,1-3H3;/q;;;+3/p-3 |
Clé InChI |
VGLKHVQPWGFXEG-UHFFFAOYSA-K |
SMILES |
CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.[Eu+3] |
SMILES canonique |
CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.[Eu+3] |
Autres numéros CAS |
34788-82-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



